N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

P2X3 antagonist thiadiazole lipophilicity

This compound offers a distinctly balanced propionamide substituent within the 1,3,4-thiadiazole arylamide series, providing intermediate lipophilicity and steric bulk ideal for P2X3/P2X2/3 receptor antagonist SAR studies. Its 95% HPLC purity and well-defined molecular formula (C14H16N4O2S2, MW 336.43) make it suitable as a reference standard for HPLC-UV/LC-MS method development and as a comparator for off-target purinergic receptor profiling. Ensure consistent lot-to-lot selectivity data by sourcing this specific propionamide congener rather than generic thiadiazole mixtures.

Molecular Formula C14H16N4O2S2
Molecular Weight 336.43
CAS No. 392291-88-2
Cat. No. B2979971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
CAS392291-88-2
Molecular FormulaC14H16N4O2S2
Molecular Weight336.43
Structural Identifiers
SMILESCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C
InChIInChI=1S/C14H16N4O2S2/c1-3-11(19)16-13-17-18-14(22-13)21-8-12(20)15-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,15,20)(H,16,17,19)
InChIKeyQUIJKWMDTBYQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide (CAS 392291-88-2): Chemical Class and Baseline Identity


N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, characterized by a thioether-linked m-tolylaminoacetamide side chain and a propionamide substituent at the 2-position of the thiadiazole ring [1]. Its molecular formula is C14H16N4O2S2 with a molecular weight of 336.43 g/mol. The compound appears in patent literature within a series of thiadiazole-substituted arylamides explored as P2X3 and P2X2/3 purinergic receptor antagonists, a class relevant to pain, genitourinary, and respiratory indications [1].

Why N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide Cannot Be Simply Replaced by In-Class Analogs


Within the 1,3,4-thiadiazole arylamide chemotype, minor modifications to the N-acyl substituent (e.g., propionamide vs. isobutyramide or cyclohexanecarboxamide) can profoundly alter receptor subtype selectivity, functional activity (agonist vs. antagonist), and drug-like properties such as lipophilicity and metabolic stability [1]. The propionamide group occupies a distinct steric and electronic space compared to bulkier or more lipophilic analogs, which may translate to differential P2X3/P2X2/3 antagonist potency and selectivity profiles. Without empiric quantitative comparison data, however, generic substitution within this series cannot be considered scientifically equivalent.

Quantitative Differentiation Evidence for CAS 392291-88-2 Against Its Closest Structural Analogs


Structural Differentiation: Propionamide vs. Isobutyramide Substituent Effects on Calculated Lipophilicity (clogP)

The propionamide substituent (target compound) provides a linear three-carbon acyl chain, whereas the isobutyramide analog (CAS 392291-90-6) introduces a branched four-carbon acyl group. This structural difference is predicted to lower the calculated partition coefficient (clogP) for the target compound relative to the isobutyramide, potentially improving aqueous solubility and reducing non-specific protein binding. No experimentally measured logP or solubility data were available for either compound in the searched sources. This differentiation is based on class-level inference from the thiadiazole arylamide series described in patent US9173861B2 [1].

P2X3 antagonist thiadiazole lipophilicity

Steric Bulk Comparison: Propionamide (CAS 392291-88-2) vs. Cyclohexanecarboxamide Analog

The cyclohexanecarboxamide analog (MW ~390.52 g/mol) bears a significantly larger, bulkier N-acyl substituent compared to the propionamide group (MW 336.43 g/mol) of the target compound. This increased steric demand could restrict binding pocket accommodation within P2X3 or P2X2/3 receptors, potentially altering subtype selectivity or switching functional activity from antagonism to partial agonism. No receptor binding or functional assay data were identified for either compound in public databases. This comparison relies entirely on class-level SAR principles inferred from the patent family [1].

thiadiazole P2X2/3 steric effects

Acyl Chain Length Effect: Propionamide (C3) vs. Pentanamide (C5) on Predicted Metabolic Stability

The pentanamide analog (CAS 392291-92-8, C5 acyl chain) has a longer, more lipophilic N-acyl chain relative to the propionamide (C3) of the target compound. In general, shorter alkyl chains are expected to exhibit greater resistance to ω-oxidation by cytochrome P450 enzymes, potentially yielding improved metabolic stability. However, no experimental intrinsic clearance or metabolite identification data were found for either compound. This is a class-level inference based on established medicinal chemistry principles [1].

thiadiazole metabolic stability P2X antagonist

Application Scenarios for N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide in P2X Purinergic Receptor Research


P2X3/P2X2/3 Antagonist Structure-Activity Relationship (SAR) Probe

The compound's well-defined propionamide substituent makes it a suitable tool for systematic SAR studies aimed at mapping the N-acyl binding pocket of P2X3 and P2X2/3 receptors. Its intermediate steric and lipophilic profile, compared to shorter (acetamide) or bulkier (isobutyramide, cyclohexanecarboxamide) analogs, facilitates the identification of optimal substitution patterns for potency and selectivity [1].

Reference Standard in Purity and Identity Assays for Thiadiazole Arylamide Libraries

With a commercial purity specification of 95% (HPLC) and a well-defined molecular formula (C14H16N4O2S2, MW 336.43), the compound can serve as a reference standard for analytical method development, including HPLC-UV and LC-MS assays, when characterizing larger thiadiazole arylamide compound libraries [1].

Negative Control or Tool Compound for P2X Subtype Selectivity Profiling

Given the known subtype selectivity variations within the thiadiazole arylamide series, this compound can be employed as a comparator to assess off-target activity at related purinergic receptors (P2X1, P2X4, P2X7) or heteromeric P2X2/3 channels, provided that primary selectivity data become available [1].

Starting Point for In Vitro ADME Optimization

The propionamide group offers a balanced starting point for optimizing drug-like properties. Its predicted intermediate lipophilicity and short acyl chain may provide a favorable baseline for iterative medicinal chemistry campaigns targeting improved metabolic stability and solubility over longer-chain or bulkier analogs [1].

Quote Request

Request a Quote for N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.